N-Benzyl-N-(methanesulfonyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
175879-79-5 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-20(18,19)16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
LCCBMLBFKIAZHU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyl N Methanesulfonyl Benzamide
General Synthetic Strategies for the N-Benzyl-N-(methanesulfonyl)benzamide Core
The assembly of the this compound scaffold can be approached from several angles, primarily dictated by the order in which the benzoyl, benzyl (B1604629), and methanesulfonyl groups are attached to the nitrogen atom. The most common strategies involve first creating a simpler amide or sulfonamide, which then serves as a substrate for subsequent functionalization.
The formation of the benzamide (B126) linkage is a fundamental step in many synthetic routes. This typically involves the reaction of a benzoic acid derivative with benzylamine (B48309) to form N-benzylbenzamide, which can then be sulfonylated. Modern amidation methods seek to overcome the need for harsh conditions or poor atom economy reagents.
One approach involves the in situ generation of activating agents. For instance, phosphonium (B103445) salts can be generated from triphenylphosphine (B44618) and N-chlorophthalimide to activate carboxylic acids for amidation. This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature with good to excellent yields. Another strategy employs catalytic methods, such as using boric acid at elevated temperatures, to form the amide bond while removing water as the only byproduct, aligning with the principles of green chemistry.
| Precursors | Reagents/Catalyst | Solvent | Conditions | Yield |
| Benzoic Acid, Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | Room Temp, 12h | 83% |
| Hydrocinnamic Acid, Benzylamine | Boric Acid (catalyst) | Toluene | Reflux w/ Dean-Stark | - |
This table presents examples of amidation reactions that can be applied to form the N-benzylbenzamide core.
The introduction of the methanesulfonyl group is a critical step, typically achieved via sulfonylation. The most common reagent for this transformation is methanesulfonyl chloride (MsCl). This reaction involves the nucleophilic attack of a nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
This method is widely used for the synthesis of sulfonamides and can be applied to a pre-formed N-benzylbenzamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, a different synthetic route involves reacting an amine with an arylsulfonyl chloride to produce a primary or secondary sulfonamide, which is then subjected to further modification. For example, (3,4-methylenedioxyphenyl)methylamine can be reacted with various arylsulfonyl chlorides in a weak basic aqueous medium to yield the corresponding N-substituted arylsulfonamides.
A convenient method for synthesizing amino acid arylamides utilizes methanesulfonyl chloride in conjunction with N-methylimidazole in dichloromethane, which provides the desired products in high yields without significant racemization under mild conditions.
| Substrate | Reagents | Base | Solvent | Conditions |
| N-Cbz-amino acids, Aryl amines | Methanesulfonyl Chloride | N-methylimidazole | Dichloromethane | Mild |
| 4-methylbenzylamine | p-toluenesulfonyl chloride | Pyridine | Dichloromethane | Room Temp, 24h |
| (3,4-methylenedioxyphenyl) methylamine | Arylsulfonyl chlorides | Weak base | Aqueous medium | - |
This table showcases various conditions for sulfonylation reactions, a key step in forming the N-sulfonyl bond.
Benzylation is the process of adding a benzyl group to the molecule. In the context of synthesizing this compound, this step can be performed on a pre-formed N-(methanesulfonyl)benzamide. The nitrogen on the sulfonamide acts as a nucleophile, attacking an electrophilic benzyl source, typically an activated benzyl derivative like benzyl chloride or benzyl bromide.
The reaction is generally conducted in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. For instance, N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides can be converted to their N-benzyl derivatives by reaction with benzyl chloride in the presence of lithium hydride (LiH) in N,N-dimethylformamide (DMF). Another common approach for N-benzylation involves reacting the substrate with benzyl halides in the presence of potassium carbonate in acetonitrile (B52724) at room temperature.
| Substrate | Benzylating Agent | Base | Solvent |
| N-substituted sulfonamide | Benzyl Chloride | LiH | DMF |
| Dibenzimidazole derivatives | Benzyl Bromide/Chloride | K2CO3 | Acetonitrile |
This table outlines common strategies for the N-benzylation of amide and sulfonamide precursors.
Multi-Step Synthetic Sequences and Reaction Optimization
The order in which the benzoyl, benzyl, and methanesulfonyl groups are introduced significantly impacts the synthetic strategy. Two primary sequences are generally considered:
Amidation followed by Sulfonylation: This route begins with the formation of N-benzylbenzamide from a benzoic acid derivative and benzylamine. The resulting secondary amide is then sulfonylated using methanesulfonyl chloride to yield the final product.
Sulfonylation followed by Benzylation: This alternative pathway starts with the reaction of an amine with a sulfonyl chloride to form a primary or secondary sulfonamide. This intermediate is subsequently benzylated using a benzyl halide in the presence of a base to afford the target molecule. For example, a common two-step process for similar N-benzylsulfonamides involves treating a sulfonyl chloride with a primary amine to give the corresponding sulfonamide, which is then benzylated.
The choice between these sequences can depend on factors such as the availability of starting materials, the reactivity of intermediates, and potential side reactions. The presence of a bulky sulfonyl group might hinder a subsequent amidation reaction, while the electronic properties of the sulfonamide nitrogen could affect the efficiency of the benzylation step.
Optimizing solvent and catalyst systems is crucial for maximizing reaction efficiency, yield, and purity. The choice of solvent can influence reagent solubility, reaction rates, and even the reaction pathway. For instance, in the reduction of N-benzylbenzamide, changing the solvent from diethyl ether to tetrahydrofuran (B95107) (THF) resulted in no reaction, likely due to the complexation of the catalyst with the solvent. Dichloroethane (DCE) was found to be a more effective solvent for this particular transformation.
Catalysts, particularly the choice and quantity of a Lewis acid or base, can dramatically affect the rate and outcome of the reaction. In the titanium tetrachloride-catalyzed reduction of amides, the rate of conversion was highly dependent on the nature and quantity of the Lewis acid used. Optimization studies for the synthesis of N-benzyl-p-toluenesulfonamide, a structurally similar compound, utilized Bayesian optimization to efficiently explore reaction parameters. This process identified optimal conditions by varying temperature, residence time, and reagent concentrations, significantly improving the yield.
| Reaction | Parameter Varied | Observation |
| Reduction of N-benzylbenzamide | Solvent | THF showed no reaction, while DCE was effective. |
| Reduction of N-benzylbenzamide | Catalyst Loading (TiCl4) | Increasing catalyst from 10 mol% to 50 mol% significantly increased conversion. |
| Synthesis of N-benzyl-p-toluenesulfonamide | Temperature, Time, Reagent Conc. | Bayesian optimization identified conditions yielding >92% with high purity. |
This table summarizes key findings from reaction optimization studies, highlighting the impact of solvent and catalyst choice.
Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis)
Green chemistry principles encourage the development of chemical processes that are environmentally benign, efficient, and sustainable. For the synthesis of N-acylsulfonamides like this compound, microwave-assisted organic synthesis (MAOS) represents a significant green alternative to conventional heating methods. tandfonline.comnih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste. rsc.orgorganic-chemistry.org
The synthesis of sulfonamides and benzamides, the constituent parts of the target molecule, has been shown to benefit from microwave assistance. For instance, the synthesis of various sulfonamides directly from sulfonic acids or their sodium salts can be achieved in minutes with high yields using microwave heating, avoiding the need to isolate reactive intermediates like sulfonyl chlorides. organic-chemistry.org Similarly, the formation of benzamide linkages is also accelerated under microwave irradiation. acs.org
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the general procedure would likely involve the reaction of N-benzylmethanesulfonamide with benzoyl chloride (or a related activated benzoic acid derivative) under microwave irradiation, possibly in the presence of a base on a solid support to achieve solvent-free conditions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes | nih.govorganic-chemistry.org |
| Energy Consumption | High (bulk heating) | Low (direct dielectric heating) | nih.gov |
| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed solvent-free or in green solvents (e.g., water) | rsc.orgrsc.org |
| Product Yield | Variable, often moderate | Generally high to excellent | organic-chemistry.org |
| By-product Formation | More prevalent due to prolonged high temperatures | Minimized due to shorter reaction times and uniform heating | nih.gov |
Other green approaches applicable to sulfonamide synthesis include mechanochemistry, which involves solvent-free reactions in a ball mill, and the use of recyclable catalysts, such as nano-Ru/Fe3O4 for the coupling of alcohols and sulfonamides. rsc.orgacs.org
Enzymatic Synthesis Approaches to this compound Analogs
Biocatalysis offers a powerful green alternative for chemical synthesis, providing high selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of this compound is not established, enzymes can be employed to create structurally similar analogs.
Many enzymatic reactions are reversible. Hydrolases, such as lipases and proteases, which normally catalyze the cleavage of amide bonds, can be manipulated to synthesize them. By altering reaction conditions—typically by reducing the water activity through the use of organic solvents or high substrate concentrations—the thermodynamic equilibrium can be shifted from hydrolysis to synthesis (reverse hydrolysis). This approach is widely used for creating amide bonds. For example, a lipase (B570770) could potentially catalyze the condensation of N-benzylmethanesulfonamide with an activated benzoic acid ester to form the desired N-acylsulfonamide linkage.
The success of enzymatic synthesis hinges on the enzyme's substrate specificity. Enzymes exhibit high chemo-, regio-, and stereoselectivity.
Substrate Specificity : An enzyme's active site is shaped to accommodate specific substrates. For the synthesis of this compound analogs, an enzyme would need to tolerate a bulky N-substituted sulfonamide as the amine component and a benzoic acid derivative as the acyl donor. While many lipases have a broad substrate scope, the specific combination required for the target molecule might necessitate enzyme engineering to tailor the active site for optimal binding and catalysis.
Kinetic Analysis : The efficiency of an enzyme-catalyzed reaction is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the enzyme's affinity for its substrate, while kcat represents the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). An ideal biocatalyst would have a low Km (high affinity) and a high kcat (high efficiency) for both the amine (e.g., an N-alkylsulfonamide) and the acyl donor. Kinetic studies are crucial for optimizing reaction conditions (pH, temperature, substrate concentration) and for comparing the efficiency of different enzymes or engineered variants.
| Enzyme Class | Reaction Principle | Potential Substrates for Analogs | Key Considerations | Reference |
|---|---|---|---|---|
| Lipases/Proteases | Reverse Hydrolysis / Kinetically-controlled synthesis | N-alkyl/aryl sulfonamides + Benzoic acid esters | Requires low water activity; enzyme stability in organic solvents. | nih.gov |
| Amide Ligases | ATP-dependent direct condensation | N-alkyl/aryl sulfonamides + Benzoic acids | Requires ATP and cofactor recycling systems; substrate scope may be limited. | nih.gov |
| Acyltransferases | Acyl group transfer from an activated donor | N-alkyl/aryl sulfonamides + Acyl-CoA or other acyl donors | Specificity for both acyl donor and acceptor amine is critical. | nih.gov |
Chemical Reactivity and Mechanistic Pathways of this compound
This compound possesses an N-acylsulfonamide moiety, which dictates its chemical reactivity. The key reactive sites are the amide carbonyl carbon, the sulfonyl sulfur, and the benzylic C-H bonds.
The N-acylsulfonamide linkage is susceptible to hydrolysis, which can proceed via cleavage of either the acyl-nitrogen (C-N) bond or the sulfonyl-nitrogen (S-N) bond. The outcome depends on the reaction conditions.
Basic Conditions : In the presence of a strong base like hydroxide (B78521) (OH⁻), the hydrolysis proceeds via direct nucleophilic attack on the electrophilic carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate. The subsequent collapse of this intermediate could, in principle, cleave either the C-N or S-N bond. Generally, the acyl-nitrogen (C-N) bond of the benzamide is more susceptible to cleavage than the sulfonyl-nitrogen (S-N) bond of the sulfonamide under basic conditions. researchgate.net This pathway results in the formation of a benzoate (B1203000) salt and the N-benzylmethanesulfonamide anion.
Oxidation : The benzyl group of this compound is a primary site for oxidation. A notable reaction is oxidative debenzylation. This can be achieved efficiently using a system of an alkali metal bromide (e.g., KBr) and an oxidant like Oxone. organic-chemistry.orgacs.orgacs.org The mechanism involves the in-situ generation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. organic-chemistry.orgacs.org The resulting benzyl radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield N-(methanesulfonyl)benzamide and benzaldehyde. acs.org This method is advantageous as it proceeds under mild, transition-metal-free conditions. organic-chemistry.orgacs.org
Reduction : The reduction of this compound can target different parts of the molecule. The benzoyl group can be reduced, but a more significant transformation is the reductive cleavage of the sulfonyl-nitrogen (S-N) bond. This is a common reaction for sulfonamides, which are often used as protecting groups for amines. Reagents like magnesium in methanol (B129727) (Mg-MeOH) or neutral organic super-electron-donors can effectively cleave the S-N bond. acs.orgnih.govstrath.ac.uk This reaction would yield benzoyl benzylamine (N-benzylbenzamide). The C-N bond of the amide is generally more resistant to reduction than the S-N bond of the sulfonamide.
| Reaction Type | Conditions/Reagents | Primary Site of Reaction | Expected Major Products | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Acyl C-N bond | Benzoic acid + N-Benzylmethanesulfonamide | youtube.comresearchgate.net |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat | Acyl C-N bond | Benzoate salt + N-Benzylmethanesulfonamide | chemistrysteps.comresearchgate.net |
| Oxidative Debenzylation | KBr / Oxone | Benzylic C-H bond | N-(Methanesulfonyl)benzamide + Benzaldehyde | organic-chemistry.orgacs.org |
| Reductive Cleavage | Mg / MeOH | Sulfonyl S-N bond | N-Benzylbenzamide + Methanesulfinic acid | acs.orgnih.gov |
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of this compound in substitution reactions is dictated by several key structural features: two distinct aromatic rings (one from the benzamide moiety and one from the benzyl group), a benzylic methylene (B1212753) bridge, and the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups. These features provide multiple potential sites for both nucleophilic and electrophilic attack.
Nucleophilic Substitution: Nucleophilic substitution reactions can target either the aromatic rings or the benzylic carbon.
At the Benzylic Position: The benzyl group is susceptible to nucleophilic substitution, particularly if a leaving group is present at the benzylic carbon. While this compound itself does not have a leaving group at this position, related benzylic halides readily undergo substitution with strong nucleophiles. For instance, benzyl bromide reacts with hydroxide to form benzyl alcohol khanacademy.org. This suggests that derivatives of the title compound, functionalized at the benzylic position, would be reactive towards nucleophiles like amines, thiols, or alcohols . The reaction pathway, whether SN1 or SN2, depends on the substrate and reaction conditions khanacademy.org.
Nucleophilic Aromatic Substitution (SNAr): The aromatic rings can undergo nucleophilic aromatic substitution, a pathway distinct from SN1 or SN2 reactions which typically occur at sp3-hybridized centers youtube.com. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) and contain a good leaving group (typically a halide). The benzoyl ring is influenced by the N-sulfonyl group, and the benzyl ring is less directly affected. For an SNAr reaction to proceed on a derivative of this compound (e.g., a fluoro- or chloro-substituted analog), a strong nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex youtube.comyoutube.com. The presence of EWGs, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction nih.govyoutube.com.
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile youtube.com. The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already on the ring.
On the Benzamide Ring: The acyl group attached to the nitrogen is generally considered deactivating towards EAS. The N-methanesulfonyl group is also strongly electron-withdrawing. Therefore, the benzamide ring is significantly deactivated, making electrophilic substitution challenging and likely directing incoming electrophiles to the meta position.
On the Benzyl Ring: The alkyl chain attached to this ring is a weak activating group and an ortho-, para-director. Therefore, this ring is the more probable site for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Studies on the related N-benzylbenzamide have shown that lithiation followed by quenching with an electrophile can lead to competitive substitution at the benzylic and ortho- positions, demonstrating the possibility of functionalizing these sites nih.gov.
Table 1: Potential Substitution Reactions on this compound and Related Analogs
| Reaction Type | Reagent/Conditions | Potential Site of Reaction | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (SN1/SN2) | Strong Nucleophile (e.g., OH⁻, NH₃) | Benzylic Carbon (requires leaving group) | Substituted Benzyl Derivative | khanacademy.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NH₂⁻, RO⁻) | Aromatic Ring (requires EWG & leaving group) | Substituted Benzene Derivative | youtube.comnih.govyoutube.com |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Benzyl Ring (ortho, para positions) | Substituted Benzyl Ring Derivative | youtube.com |
| Ortho-lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., EtI) | Ortho-position of Benzamide Ring | Ortho-substituted Derivative | nih.gov |
Proposed Reaction Mechanisms
The chemical transformations of this compound can proceed through several distinct mechanistic pathways, depending on the reagents and conditions employed.
SN1-like Processes: Substitution reactions at the benzylic carbon can proceed via an SN1-like mechanism. This pathway is particularly relevant for the formation of the parent compound from a sulfonamide and a benzyl halide eurjchem.com. The first step involves the departure of a leaving group from the benzylic carbon to form a benzylic carbocation. This intermediate is highly stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring nsf.govmasterorganicchemistry.com. In the second step, a nucleophile attacks the carbocation. The stability of this carbocation makes the SN1 pathway competitive with the SN2 mechanism, even for what might be considered a primary benzylic system eurjchem.comnsf.gov.
Radical-Mediated Pathways: The benzylic position is also susceptible to reactions involving free-radical intermediates. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized, similar to the benzylic carbocation khanacademy.org. Reactions initiated by radical initiators (e.g., light or peroxides) can lead to substitution at this site. For example, research on N-benzyl-2-(benzylseleno)benzamide has shown that amidyl radicals can be formed, which then participate in intramolecular homolytic substitution nih.gov. This demonstrates the capacity of related N-benzyl amide structures to undergo radical-mediated transformations.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, SNAr provides a pathway for nucleophilic substitution directly on an aromatic ring. The mechanism can follow one of two primary routes:
Addition-Elimination: This is the more common pathway for activated aryl halides. It involves two steps: first, the nucleophile adds to the aromatic ring to form a negatively charged Meisenheimer intermediate, which is stabilized by resonance and the presence of electron-withdrawing groups youtube.comyoutube.com. In the second step, the leaving group is eliminated, restoring the ring's aromaticity youtube.comyoutube.com.
Elimination-Addition (Benzyne Mechanism): This mechanism occurs with very strong bases (like NaNH₂) on unactivated aryl halides. The first step is an elimination reaction where the base removes a proton ortho to the leaving group, which is then eliminated to form a highly reactive "benzyne" intermediate containing a formal triple bond within the ring youtube.comyoutube.com. In the second step, the nucleophile adds to the benzyne, followed by protonation, to yield the final product youtube.com. This mechanism is less likely for this compound unless under harsh, strongly basic conditions.
Derivatization Strategies and Analog Synthesis from this compound
This compound serves as a versatile scaffold for the synthesis of a diverse range of analogs, driven by the need for new compounds in medicinal chemistry and materials science. Derivatization can be targeted at several positions within the molecule to modulate its physicochemical and biological properties.
Common derivatization strategies focus on:
Modification of the Aromatic Rings: Introducing various substituents onto either the benzamide or the benzyl aromatic ring can significantly alter the molecule's properties. This is typically achieved through electrophilic aromatic substitution on the more activated benzyl ring or, for suitably pre-functionalized substrates, through nucleophilic aromatic substitution or cross-coupling reactions. The synthesis of various N-substituted benzamide derivatives has been explored to develop new antitumor agents nih.govresearchgate.net.
Functionalization of the Benzylic Methylene Bridge: The benzylic protons can be abstracted under strongly basic conditions (e.g., using organolithium reagents), creating a nucleophilic center that can react with a variety of electrophiles nih.gov. This allows for the introduction of alkyl, silyl, or other functional groups at this position.
Cleavage and Modification of the Amide or Sulfonamide Bond: While robust, the amide bond can be cleaved under strong acidic or basic hydrolysis conditions. This would break the molecule into its constituent parts—benzoic acid, methanesulfonamide, and benzylamine—which could then be used in the synthesis of new analogs pearson.com.
The synthesis of libraries of related N-benzyl sulfonamides derived from different core structures (e.g., indole) has been a successful strategy in the search for new therapeutic agents, such as those targeting pancreatic cancer nih.gov. These approaches highlight the modular nature of the N-benzyl sulfonamide motif, allowing for systematic structural modifications to optimize activity.
Table 2: Overview of Derivatization Strategies for this compound and Related Scaffolds
| Strategy | Target Site | Chemical Transformation | Purpose/Application | Reference |
|---|---|---|---|---|
| Aromatic Ring Substitution | Benzyl or Benzamide Ring | Electrophilic Aromatic Substitution (EAS) | Introduce functional groups (e.g., -NO₂, -Br) to modulate electronic properties. | nih.govresearchgate.net |
| Benzylic Functionalization | Benzylic -CH₂- group | Deprotonation followed by electrophilic quench | Introduce substituents for structure-activity relationship (SAR) studies. | nih.gov |
| Amide/Sulfonamide Modification | N-S or N-C bond | Hydrolysis and re-synthesis | Create entirely new classes of analogs by replacing core fragments. | pearson.com |
| Cross-Coupling Reactions | Halogenated Aromatic Ring | Suzuki, Heck, or Buchwald-Hartwig coupling | Form new C-C or C-N bonds, linking the scaffold to other molecular fragments. |
Advanced Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the advanced structural characterization and spectroscopic analysis of the compound "this compound" has been found. The requested detailed analysis for each specified subsection, including data tables and research findings, cannot be provided as there is no publicly available information for this particular molecule.
The subsections for which data was sought include:
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While spectral and crystallographic data are available for structurally related compounds such as N-benzylbenzamide, various N-aralkylsulfonamides, and N-benzyl-N-methylbenzamide, these molecules differ from the target compound by the absence of the methanesulfonyl group, the benzoyl group, or by substitution at the nitrogen atom. Presenting data from these analogues would be scientifically inaccurate and would not pertain to "N-Benzyl-N-(methanesulfonyl)benzamide" as explicitly requested.
Therefore, this article cannot be generated in accordance with the instructions for scientific accuracy and strict adherence to the specified compound.
Based on the available scientific literature, there is no specific crystallographic or detailed spectroscopic data for the compound This compound . Research and publications providing in-depth structural analysis, such as X-ray crystallography, for this exact molecule could not be located.
Therefore, it is not possible to provide the detailed structural characterization and spectroscopic analysis as requested in the outline, including:
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions, π-π Stacking)
Without primary crystallographic data, any discussion on these specific structural parameters would be speculative and would not meet the required standards of scientific accuracy. Further experimental studies are required to determine these properties for this compound.
Theoretical and Computational Chemistry Studies
Advanced Computational Analyses
Advanced computational analyses provide profound insights into the electronic structure, stability, and reactivity of N-Benzyl-N-(methanesulfonyl)benzamide. These theoretical studies are crucial for understanding the molecule's behavior at a subatomic level, complementing experimental findings and guiding further research.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
The key intramolecular interactions are dictated by the electron-withdrawing nature of the methanesulfonyl and benzoyl groups attached to the central nitrogen atom. NBO analysis typically reveals strong delocalization of the nitrogen lone pair (LP) electrons into the antibonding orbitals of the adjacent sulfonyl (σ* S-O) and carbonyl (π* C=O) groups. This delocalization is a result of hyperconjugation, an interaction that stabilizes the molecule. youtube.com
In sulfonamides, the nature of the S-N bond has been a subject of interest, with studies suggesting that π-bonding contributions involving sulfur 3p orbitals are minimal. chemrxiv.orgacs.org Instead, electron repulsion and hyperconjugative interactions are the dominant forces. chemrxiv.orgacs.org For this compound, the delocalization of the nitrogen lone pair into the antibonding orbitals of the sulfonyl group would be a key stabilizing feature.
A second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these donor-acceptor interactions. The stabilization energy (E(2)) associated with the delocalization of the nitrogen lone pair (donor) to the antibonding orbitals (acceptor) of the neighboring groups can be calculated. For analogous N-acylsulfonamides, significant stabilization energies are observed for the n → π* interaction involving the carbonyl group and the n → σ* interactions with the sulfonyl group.
The primary donor-acceptor interactions anticipated in this compound are summarized in the table below. The stabilization energies (E(2)), while not explicitly calculated for this specific molecule in the literature, can be inferred from studies on similar sulfonamides and benzamides. researchgate.netnih.gov
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilization Energy (kcal/mol) |
| LP (N) | π* (C=O) of Benzoyl | n → π | High |
| LP (N) | σ (S=O) of Methanesulfonyl | n → σ | Moderate to High |
| LP (N) | σ (S-C) of Methanesulfonyl | n → σ | Moderate |
| σ (C-N) | π (C=C) of Benzyl (B1604629) | σ → π | Low |
| σ (C-H) of Benzyl | σ (N-S) | σ → σ* | Low |
These interactions collectively contribute to the electronic stabilization of the molecule, influencing its conformation and reactivity. The delocalization of the nitrogen lone pair across both the benzoyl and methanesulfonyl groups reduces the electron density on the nitrogen atom, making it less basic and influencing the rotational barriers around the N-S and N-C bonds.
Theoretical Studies of Reaction Pathways and Transition States
Theoretical studies on the reaction pathways of N-acylsulfonamides, a class of compounds to which this compound belongs, have revealed interesting rearrangement possibilities. researchgate.net One such pathway is the Smiles-type rearrangement, where a nucleophilic attack occurs at an ipso-carbon of one of the aryl rings, leading to the migration of the sulfonyl or acyl group.
For this compound, a potential reaction pathway could involve an intramolecular nucleophilic attack. Under certain conditions, a deprotonated form or a species with enhanced nucleophilicity could undergo a rearrangement. Computational studies, typically employing Density Functional Theory (DFT), can be used to model the potential energy surface of such reactions. researchgate.net These calculations help in identifying the transition state structures, which are the highest energy points along the reaction coordinate, and in determining the activation energies.
A plausible, albeit hypothetical, rearrangement for a related deprotonated N-benzoyl aromatic sulfonamide involves the amide oxygen attacking the ipso-position of the sulfonyl group's aromatic ring. researchgate.net In the case of this compound, with its specific substituents, analogous pathways could be explored computationally.
The key steps in a theoretical study of a reaction pathway for this compound would include:
Reactant and Product Optimization: The geometries of the starting material and potential products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This is a critical step that often requires specialized algorithms.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactant and product on the potential energy surface.
While specific transition state calculations for this compound are not available in the current literature, studies on similar N-acylsulfonamides suggest that such rearrangements are plausible and that computational chemistry provides the tools to investigate their mechanisms in detail. researchgate.netkiesslinglab.com
Applications in Chemical Research
Role as a Building Block in Complex Organic Synthesis
The N-benzylbenzamide scaffold is a foundational component in the construction of more elaborate molecular architectures, particularly in the field of medicinal chemistry. Amides and their derivatives are widespread in natural products, pharmaceuticals, and other biologically active molecules. researchgate.net Compounds structurally related to N-Benzyl-N-(methanesulfonyl)benzamide serve as versatile building blocks. For example, similar amine derivatives like N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine are crucial precursors for generating azomethine ylides. nbinno.com These reactive intermediates are instrumental in cycloaddition reactions to efficiently assemble N-heterocycles such as pyrrolidine (B122466) rings, which are core structures in many pharmaceuticals. nbinno.com The presence of the benzamide (B126) group provides a stable and synthetically adaptable handle for further chemical modifications, making it a valuable starting point for creating diverse molecular libraries.
Utility as a Precursor in Materials Science (e.g., for Functionalized Polymers)
In materials science, the incorporation of specific functional groups into polymers is key to tailoring their physical and chemical properties. While direct applications of this compound in polymer science are not extensively documented, its constituent parts—the aromatic rings, the amide linkage, and the sulfonyl group—suggest its potential as a precursor for functionalized polymers. Amide groups can enhance polymer chains' rigidity and thermal stability through hydrogen bonding. The sulfonyl group can influence solubility and polarity, and the aromatic rings provide sites for π-stacking interactions, potentially leading to materials with specific electronic or mechanical properties. Biomass-derived platform alcohols have been used as building blocks for biopolymers, highlighting the general strategy of using functionalized organic molecules in polymer synthesis. researchgate.net
Development as Biochemical Probes for Molecular Biology Research
The ability of N-benzylbenzamide derivatives to interact with biological macromolecules makes them excellent candidates for development as biochemical probes. A probe is a molecule used to study and visualize biological systems. For instance, N-benzyl-4-sulfamoylbenzamide, a close structural analog, is known to be a potent inhibitor of the enzyme carbonic anhydrase II. nih.gov Such specific inhibitory activity allows these compounds to be used to investigate the function and role of target enzymes within cellular pathways. Furthermore, related compounds have been developed as agonists for use in Positron Emission Tomography (PET) studies. nih.gov These specialized probes, known as agonist PET-ligands, selectively bind to receptors in their active state, providing functionally relevant imaging of biological processes in real-time. nih.gov
Investigation of Molecular Recognition and Binding Principles with Biological Macromolecules
Understanding how a small molecule interacts with a biological target like a protein or enzyme is fundamental to drug discovery and chemical biology. The N-benzylbenzamide scaffold has been the subject of extensive computational and theoretical studies to elucidate these principles at a molecular level.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (the small molecule) and its receptor. ajchem-a.comnih.gov Docking studies predict the preferred orientation of the ligand when bound to the receptor's active site, while MD simulations provide insights into the stability of the ligand-receptor complex over time. ajchem-a.comnih.gov Numerous studies have employed these techniques on N-benzylbenzamide derivatives and other sulfonamides to understand their binding mechanisms. nih.gov For example, docking has been used to show how these compounds fit deeply into the binding pockets of enzymes like HIV-1 reverse transcriptase. nih.gov MD simulations further assess the stability of these interactions by calculating metrics such as Root Mean Square Deviation (RMSD), which measures the average change in atom displacement. ajchem-a.com
| Compound Class / Derivative | Biological Target | Computational Method | Key Findings |
| Imidazolo-Triazole Hydroxamic Acids | HDAC2 | Molecular Docking, MD Simulation | Predicted high binding energy (-8.7 kcal/mol for the best molecule); simulations confirmed stable interaction between ligand and receptor. ajchem-a.com |
| N-substituted benzyl (B1604629)/phenyl acetamides | HIV-1 Reverse Transcriptase | Molecular Docking | Identified compounds that bound deeply in the non-nucleoside inhibitor (NNRTI) binding pocket, validating their potential as inhibitors. nih.gov |
| Peptide-conjugated stilbene (B7821643) derivatives | Tumor Cell Receptors | Molecular Docking, MD Simulation | Conjugated molecules showed higher binding and stability with the target receptors compared to unconjugated peptides. nih.gov |
The binding of a ligand to a protein is governed by a network of non-covalent interactions. For benzamide and sulfonamide derivatives, these interactions are well-characterized.
Hydrogen Bonding: The oxygen and nitrogen atoms in the amide and sulfonamide groups frequently act as hydrogen bond acceptors or donors. These interactions often occur with specific amino acid residues in the protein's active site, such as serine or asparagine, and are critical for anchoring the ligand. nih.govjapsr.in
Co-crystal structures of related inhibitors, such as N-Benzyl-4-((heteroaryl)methyl)benzamides with their target enzyme, provide invaluable experimental validation of these interaction principles, guiding further design efforts. nih.gov
Structure-Activity Relationship (SAR) studies aim to connect specific structural features of a molecule to its biological activity. By systematically modifying parts of the N-benzylbenzamide scaffold and observing the effect on binding affinity or inhibitory potency, researchers can build predictive models. nih.govnih.gov
| Compound Series | Structural Modification | Effect on Activity/Affinity |
| N-benzyl phenethylamines | Addition of 4-position substituents (e.g., -COOH, -OH) | Decreased binding affinity by several orders of magnitude. nih.gov |
| N-benzyl phenethylamines | Addition of nonpolar 4-position substituents (e.g., halogens, alkyl groups) | Increased binding affinity. nih.gov |
| Simple phenethylamines | Increasing the size of the 4-substituent (e.g., methyl to ethyl to propyl) | A general drop in functional activity was observed. nih.gov |
These SAR studies, often rationalized through computational models, reveal that the electronic and steric properties of substituents on the aromatic rings are critical. For instance, in a series of N-benzyl phenethylamines, it was found that nonpolar halogen and short alkyl chain substituents at the 4-position increased binding affinity, whereas hydrogen-bond-donating groups like hydroxyl or carboxyl groups were detrimental. nih.gov This theoretical understanding allows for the rational design of new derivatives with improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
